molecular formula C23H21N3O5 B2727224 2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-72-3

2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2727224
CAS No.: 758701-72-3
M. Wt: 419.437
InChI Key: YYEALYQFOFSZQQ-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile belongs to the pyrano[3,2-c]pyridine family, characterized by a fused bicyclic core with diverse substituents influencing physicochemical and biological properties. Its structure includes:

  • Position 4: 2,4-Dimethoxyphenyl (electron-donating groups).
  • Position 6: Furan-2-ylmethyl (oxygen-containing heterocyclic substituent).
  • Position 7: Methyl group (common in analogues).

Properties

IUPAC Name

2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c1-13-9-19-21(23(27)26(13)12-15-5-4-8-30-15)20(17(11-24)22(25)31-19)16-7-6-14(28-2)10-18(16)29-3/h4-10,20H,12,25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEALYQFOFSZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)OC)OC)C(=O)N1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is part of a class of pyrano[3,2-c]pyridine derivatives that have garnered attention for their potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H20N2O4\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_4

This structure features a pyrano-pyridine core with various substituents that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds within the pyrano[3,2-c]pyridine class. For instance, a related study identified a series of 2-amino-4-aryl derivatives that exhibited significant antiproliferative activity against various human tumor cell lines. The mechanisms involved include:

  • Microtubule Disruption : This leads to cell cycle arrest and apoptosis in cancer cells.
  • Anti-Angiogenic Effects : The compounds demonstrated the ability to inhibit blood vessel formation, which is crucial for tumor growth and metastasis.

Case Study

In a study involving 15 derivatives of 2-amino-4-aryl-pyrano[3,2-c]chromene-3-carbonitriles, several compounds showed high antiproliferative activity with IC50 values ranging from 0.04μM0.04\mu M to 0.15μM0.15\mu M against specific cancer cell lines such as HT-29 and HCT-116. These findings suggest that modifications in the aryl substituents can significantly impact biological activity and selectivity towards different tumor types .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Centrosome De-Clustering : This disrupts normal mitotic processes.
  • G2/M Cell Cycle Arrest : Compounds induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Inhibition of Angiogenesis : The compounds have shown potential to inhibit angiogenesis both in vitro and in vivo .

Anti-inflammatory Activity

In addition to anticancer properties, some derivatives of this class have been evaluated for their anti-inflammatory effects. These activities are often linked to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing these compounds for therapeutic use. Key findings include:

SubstituentBiological ActivityIC50 (µM)
3-PentafluorothiophenylHigh activity against EA.hy926, HCT-1160.15
DichlorophenylActive against HT-29, inactive against others-
3-CyanophenylModerate activity across different cell lines-

This table summarizes how different substituents affect the biological activity of related compounds.

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Position 4 Substituent Key Differences vs. Target Compound Reference
Target Compound 2,4-Dimethoxyphenyl Reference standard. -
2,3-Dimethoxyphenyl Reduced steric hindrance at para position; altered electronic effects .
4-Hydroxyphenyl Hydroxyl group increases polarity and H-bonding potential but reduces lipophilicity .
2-Chlorophenyl Electron-withdrawing Cl alters aryl ring electron density, potentially affecting receptor binding .
4-Chlorophenyl Strong electron-withdrawing effect; may enhance metabolic stability .

Impact :

  • Electron-donating groups (e.g., methoxy in target compound) increase aryl ring electron density, favoring interactions with electron-deficient biological targets.
  • Electron-withdrawing groups (e.g., Cl in ) may improve oxidative stability but reduce π-π stacking interactions.

Substituent Variations at Position 6

Compound Position 6 Substituent Key Differences vs. Target Compound Reference
Target Compound Furan-2-ylmethyl Oxygen heterocycle with moderate polarity. -
Pyridin-3-ylmethyl Pyridine introduces basicity and H-bonding via N-atom .
Phenethyl Bulky hydrophobic group; may reduce solubility .
2-(Morpholin-4-yl)ethyl Morpholine enhances solubility and H-bonding via tertiary amine .

Impact :

  • Furan-2-ylmethyl (target) offers moderate steric bulk and oxygen-mediated interactions.
  • Morpholinylethyl () significantly enhances aqueous solubility due to amine functionality.

Core Structure Modifications

Compound Core Structure Key Differences vs. Target Compound Reference
Pyrano[3,2-c]chromene Chromene ring increases planarity and conjugation .
Pyrano[2,3-c]pyrazole Pyrazole fusion introduces additional N-atoms, altering electronic properties .

Impact :

  • Pyrazole-containing cores () may improve binding to metalloenzymes or kinases due to nitrogen-rich scaffolds.

Physicochemical and Spectral Data

  • IR Spectroscopy : Nitrile stretches (~2200 cm⁻¹) are consistent across analogues (e.g., ) .
  • NMR : Aromatic protons in 2,4-dimethoxyphenyl (target) resonate near δ 6.5–7.5 ppm, similar to and .
  • Melting Points : Compounds with polar substituents (e.g., morpholinylethyl in ) exhibit higher melting points than hydrophobic analogues .

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